![molecular formula C16H10N4O3S3 B2470792 (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 394227-99-7](/img/structure/B2470792.png)

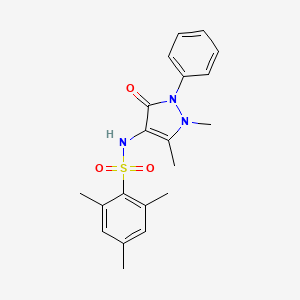

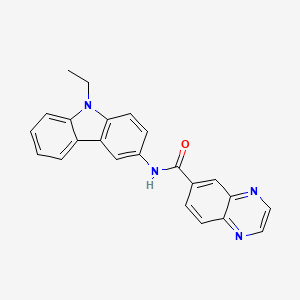

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide” is a chemical compound with a molecular formula of C12H11N3OS2 . It’s a derivative of thiazole, a core structural motif present in a wide range of natural products .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with other compounds. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

Benzothiazole derivatives, including compounds related to the specified chemical, have been extensively studied for their chemical properties and synthesis methods. These compounds exhibit a wide range of biological activities and have been the subject of various synthesis strategies aiming to explore their potential in medicinal chemistry. The synthesis and applications of related compounds have been reviewed, emphasizing the importance of benzothiazole moieties in developing new chemical entities with potential pharmacological applications (Boča et al., 2011).

Biological Activities

Benzothiazole and its derivatives, structurally similar to the specified compound, have shown a wide range of biological activities. These include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor properties. The therapeutic potential of these compounds has been highlighted, with some being in clinical use for various diseases and disorders. The structural simplicity and ease of synthesis provide opportunities for the development of chemical libraries to discover new chemical entities (Kamal et al., 2015).

Pharmacological Applications

Research on benzothiazole derivatives has also focused on their pharmacological applications, including their potential as anticancer agents. Structural modifications of the benzothiazole scaffold have led to the development of various series of compounds as new antitumor agents. The promising biological profile and synthetic accessibility of benzothiazole derivatives have been attractive for designing and developing potential chemotherapeutics (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives have been studied for their antimicrobial and antiviral activities, suggesting their potential as active candidates in discovering new antimicrobial or antiviral agents. The review of bioactive benzothiazole derivatives has highlighted their diverse modes of action against microorganisms or viruses, underscoring their significance in developing new therapeutic agents (Elamin et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O3S3/c1-8-17-14-11(24-8)5-4-10-15(14)26-16(18-10)19-12(21)6-2-9-3-7-13(25-9)20(22)23/h2-7H,1H3,(H,18,19,21)/b6-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHGTXWYGXQPHC-QHHAFSJGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2470710.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2470712.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470717.png)

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2470724.png)

![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)